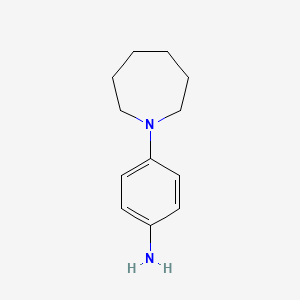

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

Vue d'ensemble

Description

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, also known as (4-azepan-1-ylphenyl)amine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological implications, synthesis, and biological properties based on diverse research findings.

Overview of the Compound

Benzenamine derivatives, particularly those containing azepine structures, are known for their diverse biological activities. The hexahydro-1H-azepin moiety in this compound contributes to its pharmacological profile, making it a subject of interest in medicinal chemistry.

Pharmacological Implications

Recent literature highlights several pharmacological properties associated with azepine derivatives:

- Antidepressant Activity : Azepine compounds have been studied for their potential antidepressant effects. Research indicates that modifications in the azepine structure can enhance serotonin receptor affinity, which is crucial for mood regulation .

- Anti-inflammatory Properties : Some studies suggest that benzenamine derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : There is evidence that certain azepine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management .

The synthesis of benzenamine, 4-(hexahydro-1H-azepin-1-yl)- typically involves several steps:

- Formation of the Azepine Ring : The azepine ring can be synthesized through ring closure reactions involving suitable precursors.

- Functionalization : Subsequent modifications can introduce various functional groups to enhance biological activity.

The chemical structure can be represented as follows:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Enhances serotonin receptor affinity | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects against oxidative stress |

Case Study 1: Antidepressant Effects

A study conducted by Kaur et al. (2021) evaluated the antidepressant-like effects of various azepine derivatives, including benzenamine, 4-(hexahydro-1H-azepin-1-yl)-. The results indicated a significant reduction in depressive-like behavior in animal models when administered at specific dosages, suggesting a promising avenue for further research into therapeutic applications .

Case Study 2: Anti-inflammatory Properties

Research published in Current Organic Chemistry explored the anti-inflammatory effects of several azepine derivatives. The study demonstrated that benzenamine, 4-(hexahydro-1H-azepin-1-yl)- significantly reduced levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research has indicated that derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain benzimidazole derivatives against various pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents.

Receptor Inhibition

The compound has been investigated for its ability to inhibit vascular endothelial growth factor receptors (VEGFR-1/2). This inhibition could be beneficial in treating conditions related to abnormal blood vessel growth, such as cancer. Furthermore, it has been explored for synthesizing novel antimuscarinic agents, which may be useful in treating gastrointestinal disorders.

Neurological Disorders

Benzenamine derivatives have shown promise in treating neurological disorders. Compounds blocking N-type calcium channels are being studied for their potential in managing conditions like traumatic brain injury, stroke, and chronic pain .

Material Science Applications

Conducting Polymers

In material science, Benzenamine derivatives are utilized in synthesizing conducting polymers and copolymers. These materials are integral to the development of electrochromic devices, which change color in response to an electric current.

Organic Solar Cells

The compound has also been applied in creating star-shaped molecules for organic solar cells. This application demonstrates the versatility of Benzenamine derivatives in energy-related technologies.

Analytical Chemistry Applications

Liquid Chromatography

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility. This technique is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Krishnanjaneyulu et al. (2014) | Antimicrobial Activity | Demonstrated activity against pathogenic microorganisms with benzimidazole derivatives. |

| Kiselyov et al. (2009) | Receptor Inhibition | Explored inhibition of VEGFRs, indicating potential cancer treatment applications. |

| Kawashima et al. (1986) | Antimuscarinic Agents | Highlighted synthesis of agents for gastrointestinal disorders. |

| Yildiz et al. (2008) | Conducting Polymers | Developed polymers for electrochromic devices using Benzenamine derivatives. |

| Wu et al. (2009) | Organic Solar Cells | Utilized star-shaped molecules derived from Benzenamine in solar cell technology. |

Propriétés

IUPAC Name |

4-(azepan-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUONPQXZRHVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069177 | |

| Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57356-18-0 | |

| Record name | 4-(Hexahydro-1H-azepin-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057356180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hexahydro-1H-azepin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.